molecular formula C8H9BrS B1288595 3-Bromo-4-(methylthio)toluene CAS No. 89981-02-2

3-Bromo-4-(methylthio)toluene

Cat. No.: B1288595
CAS No.: 89981-02-2
M. Wt: 217.13 g/mol
InChI Key: OQBULZJJEUYDNH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Bromo-4-(methylthio)toluene is a substituted aromatic compound featuring both a bromine atom and a methylthio group on the benzene ring. It serves as a valuable synthetic intermediate in various research fields, including organic synthesis and medicinal chemistry. The primary targets of this compound are the organoboron reagents used in Suzuki–Miyaura (SM) cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in SM cross-coupling reactions . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the specific conditions of the SM cross-coupling reaction, such as the presence of a palladium catalyst, the type of organoboron reagent used, and the reaction temperature . The compound’s stability and reactivity can also be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-(methylthio)toluene involves the reaction of S-methyl 4-toluenethiosulfonate with 2-bromophenylboronic acid. The reaction is typically carried out in methanol at room temperature for 48 hours under an inert atmosphere. The reaction mixture includes sodium hydrogencarbonate and copper (II) sulfate as catalysts .

General Procedure:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification techniques to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(methylthio)toluene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-(methylthio)toluene is used in diverse scientific research applications due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylbenzenethiol
  • 4-Bromo-3-methylbenzenethiol
  • 3-Bromo-4-methylphenol

Uniqueness

3-Bromo-4-(methylthio)toluene is unique due to the presence of both a bromine atom and a methylthio group on the benzene ring. This combination allows for versatile reactivity in various chemical transformations, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-bromo-4-methyl-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBULZJJEUYDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610848
Record name 2-Bromo-4-methyl-1-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89981-02-2
Record name 2-Bromo-4-methyl-1-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89981-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methyl-1-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-bromo-1-fluoro-4-methylbenzene (2.00 g, 10.6 mmol) was dissolved in dimethylacetamide (5.3 mL) and sodium thiomethoxide (0.82 g, 11.6 mmol) was added. The reaction was heated at 125° C. for 5.5 h. The reaction was then cooled to rt and stirred overnight. The reaction was then diluted with water (200 mL) and the mixture was extracted with ethyl acetate (3×125 mL). The combined organic layers were washed with water (1×150 mL) brine (1×100 mL) and dried over magnesium sulfate. The crude product was purified by medium pressure chromatography (silica gel, 0 to 40% EtOAc:hexanes) to give (2-bromo-4-methylphenyl)-(methyl)sulfane. 1H NMR (CDCl3) δ ppm 7.38 (1H, d, J=0.8 Hz), 7.09-7.13 (1H, m), 7.06 (1H, d), 2.47 (3H, s), 2.31 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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